![1,5-diethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one -](/images/structure/BT-3840111.png) 
                            Several methods have been reported for the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones. A common approach involves a multi-step synthesis starting from readily available starting materials, such as benzaldehydes, methylamine, and oxoglutarate. [, ]
The molecular structure of 3,7-diazabicyclo[3.3.1]nonan-9-ones has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. [, ] These studies have revealed that:
The conformational behavior of 3,7-diazabicyclo[3.3.1]nonan-9-ones plays a crucial role in their pharmacological activity. [, ]
Extensive structure-activity relationship (SAR) studies have been conducted to understand the impact of structural modifications on the biological activity of 3,7-diazabicyclo[3.3.1]nonan-9-ones. [, , ]
A significant amount of research has focused on the interaction of 3,7-diazabicyclo[3.3.1]nonan-9-ones with opioid receptors, specifically the kappa opioid receptor (KOR). [, , , , ]
Recent studies have explored the potential anticancer activity of certain 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. []
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1